molecular formula C13H18N2O B3013342 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one CAS No. 24153-06-8

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B3013342
CAS No.: 24153-06-8
M. Wt: 218.3
InChI Key: LBYPZAJJZOBPHA-UHFFFAOYSA-N
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Description

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O and its molecular weight is 218.3. The purity is usually 95%.
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Scientific Research Applications

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) reactions are fundamental in organic synthesis, providing a pathway to diverse aromatic compounds. The reaction of piperidine, a structural analogue to 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one, with nitro-substituted aromatics like 1,2,4-trinitrobenzene, results in the substitution of the nitro group by piperidine, yielding nitro-piperidinobenzenes. This reaction proceeds through an addition-elimination mechanism, indicating the potential utility of this compound in similar NAS reactions to synthesize novel aromatic compounds with potential pharmacological activities (Pietra & Vitali, 1972).

Ligand Design for D2-like Receptors

Arylcycloalkylamines, which share structural similarities with this compound, have been identified as key pharmacophores in the design of ligands for D2-like receptors. These receptors are implicated in various neuropsychiatric disorders, making the compound of interest potentially valuable in the development of novel antipsychotic agents. The presence of arylalkyl substituents has been shown to improve the potency and selectivity of these ligands, suggesting that modifications to the this compound structure could yield promising candidates for receptor targeting (Sikazwe et al., 2009).

Antineoplastic Agent Development

The structural framework of this compound offers potential for the development of antineoplastic agents. Compounds with related structures have demonstrated significant cytotoxic properties against various cancer cell lines, with some exhibiting greater tumor-selective toxicity and the ability to modulate multi-drug resistance. This suggests that this compound could serve as a scaffold for the synthesis of novel anticancer drugs, with modifications enhancing its cytotoxic and selective properties (Hossain et al., 2020).

Role in DNA Minor Groove Binding

Compounds structurally related to this compound, particularly those with benzimidazole and piperazine moieties, have been identified as minor groove binders of DNA. These compounds exhibit specificity for AT-rich sequences and are utilized in fluorescent DNA staining due to their ability to penetrate cells. The structural characteristics of this compound suggest potential applications in the design of novel DNA-binding agents for diagnostic or therapeutic purposes (Issar & Kakkar, 2013).

Properties

IUPAC Name

2-amino-2-phenyl-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15/h1,3-4,7-8,12H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBYPZAJJZOBPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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